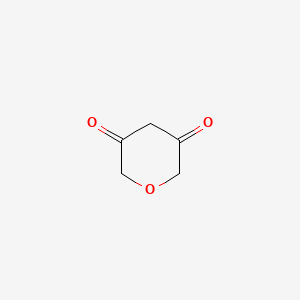
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Descripción general
Descripción
“Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 7442-52-6 . It has a molecular weight of 204.23 and its molecular formula is C12H12O3 . It is a solid substance that appears white to yellow to orange in color .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a solid substance . It has a melting point of 68 °C and a boiling point of 132 °C at 0.5 mmHg .Aplicaciones Científicas De Investigación
Here’s a summary of the scientific research applications of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate:
- Organic Synthesis : Used as an intermediate or reaction reagent in organic synthesis processes .
- Synthesis of Complexes : Applied in research for synthesizing complexes .
- Medicinal Chemistry : Involved in pharmacokinetics, lipophilicity, drug likeness, and water solubility studies .
- Synthesis of Tetrahydrocarbazoles : Utilized in the Fischer indole synthesis to create 1-oxo-1,2,3,4-tetrahydrocarbazoles .
- Anti-HIV Activity : Part of the synthesis of indole derivatives with potential anti-HIV activity .
- Synthesis of Pyrimidines : Used in the creation of 2-oxo-1,2,3,4-tetrahydropyrimidines .
- Biological Activity Studies : Investigated for biological activities such as anti-inflammatory and analgesic effects .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate . These factors could include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRYTDEKAPAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322516 | |
| Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7442-52-6 | |
| Record name | 7442-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in the research presented?
A1: Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as the substrate in the catalytic aromatization reaction investigated in the study []. The Pd(II)– and Cu(II)–Salen complexes synthesized in the research are used as catalysts to facilitate the conversion of this compound to methyl 1-hydroxynaphthalene-2-carboxylate.
Q2: Can you describe the reaction involving Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in more detail?
A2: The research focuses on the synthesis of Pd(II)– and Cu(II)–Salen complexes and their application as catalysts in the aromatization of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate []. While the specific mechanism is not detailed in the abstract, the reaction likely involves the oxidation of the substrate, resulting in the formation of a new aromatic ring and the corresponding methyl 1-hydroxynaphthalene-2-carboxylate product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)



![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)


![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)